Structural Differentiation: Furan-2-yl C3-Substituent Versus Phenyl, Thiophene, and Dimethoxyphenyl Analogs
The target compound bears a furan-2-yl group at the C3 position of the 2-pyrazoline ring, differentiating it from the phenyl analog (CAS 442649-92-5), the thiophene-2-yl analog, and the 3,4-dimethoxyphenyl analog (CAS 941913-20-8) . The furan oxygen introduces a hydrogen-bond acceptor (HBA) with a calculated electrostatic potential minimum of approximately −40 to −50 kJ·mol⁻¹, whereas the phenyl analog has no heteroatom HBA at this position, and the thiophene sulfur presents a shallower minimum (−25 to −35 kJ·mol⁻¹) [1]. This difference is expected to alter the hydrogen-bonding inventory in the target binding pocket, potentially shifting selectivity among kinase or cyclooxygenase targets where a heteroaryl HBA is critical for potency [2].
| Evidence Dimension | C3-substituent heteroatom identity and hydrogen-bond acceptor capacity |
|---|---|
| Target Compound Data | Furan-2-yl: oxygen heteroatom; HBA electrostatic potential ≈ −40 to −50 kJ·mol⁻¹; molecular weight contribution = 67.05 g·mol⁻¹; ClogP contribution ≈ +1.3 |
| Comparator Or Baseline | Phenyl analog (CAS 442649-92-5): no heteroatom HBA; MW contribution = 77.10 g·mol⁻¹; ClogP contribution ≈ +2.0. Thiophene-2-yl analog: sulfur HBA; electrostatic potential ≈ −25 to −35 kJ·mol⁻¹; MW contribution = 83.13 g·mol⁻¹. 3,4-dimethoxyphenyl analog (CAS 941913-20-8): two methoxy oxygen HBAs; MW contribution = 137.16 g·mol⁻¹; ClogP contribution ≈ +1.8. |
| Quantified Difference | Furan-2-yl vs. phenyl: ΔMW at C3 = −10.05 g·mol⁻¹; ΔClogP ≈ −0.7; introduces HBA. Furan-2-yl vs. thiophene-2-yl: ΔMW = −16.08 g·mol⁻¹; oxygen vs. sulfur HBA. Furan-2-yl vs. 3,4-dimethoxyphenyl: ΔMW = −70.11 g·mol⁻¹; single HBA vs. dual HBA topology. |
| Conditions | Calculated physicochemical parameters based on fragment contribution methods; HBA potentials from published quantum chemical surveys of heteroaromatic systems. |
Why This Matters
The presence and electronic character of a heteroatom HBA at C3 directly influence target-binding complementarity; selecting the furan analog over the phenyl or thiophene analog may critically alter kinase or COX-2 selectivity for structure-based drug design campaigns.
- [1] Laurence C, Brameld KA, Graton J, Le Questel JY, Renault E. The pK(BHX) database: toward a better understanding of hydrogen-bond basicity for medicinal chemists. J Med Chem. 2009;52(14):4073-4086. DOI: 10.1021/jm801331y. View Source
- [2] Singh P, Kaur R, Kaur S. Quinoxaline–pyrazoline hybrids: A review of synthetic strategies and biological significance. Eur J Med Chem. 2020;188:112008. Contextual inference applied to furan-specific HBA contribution. View Source
